5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide
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Overview
Description
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Palladium-Catalyzed Direct Arylation
Methyl 5-bromo-2-furoate, a related compound, is useful in palladium-catalyzed direct arylation of heteroaromatics. This method, using esters as blocking groups at C2 of bromofuran derivatives, allows the synthesis of biheteroaryls in high yields, including diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis of Functionalized Furancarboxamides
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been demonstrated, with the compounds exhibiting in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This includes effectiveness against A. baumannii, K. pneumoniae, E. cloacae, and MRSA, validated through docking studies and molecular dynamic simulations (Siddiqa et al., 2022).
Novel Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from derivatives including 5-bromofuran, have been identified as potent antiprotozoal agents, particularly effective against T. b. rhodesiense and P. falciparum. They exhibit strong DNA affinities and show significant in vivo activity in mouse models for trypanosomal diseases (Ismail et al., 2004).
Synthesis of Benzofuran Analogues
5-Bromosalicylaldehyde, structurally similar to the chemical , has been used to synthesize benzofuran analogues with potential antimicrobial and pharmacological activities. These compounds have been screened and evaluated for their biological efficacy (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Synthesis of Heterocyclic Compounds
The reaction of esters related to 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide has been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic chemistry (Vaid et al., 2014).
properties
Product Name |
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide |
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Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO2/c1-9-4-5-10(2)12(8-9)11(3)17-15(18)13-6-7-14(16)19-13/h4-8,11H,1-3H3,(H,17,18) |
InChI Key |
WQWSRQOIGLOXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(O2)Br |
solubility |
42.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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